[1-(2-Furylmethyl)piperidin-4-yl]methylamine

LogD Lipophilicity Hydrogen Bonding

[1-(2-Furylmethyl)piperidin-4-yl]methylamine (CAS 725211-89-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol. It belongs to the class of N-substituted 4-(aminomethyl)piperidine derivatives, featuring a piperidine ring bearing a primary aminomethyl group at the 4-position and a 2-furylmethyl substituent at the piperidine nitrogen.

Molecular Formula C11H18N2O
Molecular Weight 194.27 g/mol
CAS No. 725211-89-2
Cat. No. B1314646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Furylmethyl)piperidin-4-yl]methylamine
CAS725211-89-2
Molecular FormulaC11H18N2O
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1CN)CC2=CC=CO2
InChIInChI=1S/C11H18N2O/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
InChIKeyGKCIOGOJFDDOJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Furylmethyl)piperidin-4-yl]methylamine (725211-89-2): Structural Overview and Procurement Baseline


[1-(2-Furylmethyl)piperidin-4-yl]methylamine (CAS 725211-89-2) is a heterocyclic organic compound with the molecular formula C₁₁H₁₈N₂O and a molecular weight of 194.27 g/mol . It belongs to the class of N-substituted 4-(aminomethyl)piperidine derivatives, featuring a piperidine ring bearing a primary aminomethyl group at the 4-position and a 2-furylmethyl substituent at the piperidine nitrogen [1]. Commercially, it is available as a research-grade chemical with typical purity specifications of ≥95% . Its structural attributes, including a calculated LogP of approximately 0.65–0.70 (XLogP3) and a topological polar surface area (tPSA) of 42.4 Ų [2], position it as a versatile fragment or building block for medicinal chemistry applications.

[1-(2-Furylmethyl)piperidin-4-yl]methylamine: Why In-Class Substitution Without Verification Is Scientifically Unjustified


Although [1-(2-Furylmethyl)piperidin-4-yl]methylamine (CAS 725211-89-2) shares a core piperidine scaffold with numerous analogs, direct substitution without experimental validation is scientifically unsound. Variations in the N-substituent (e.g., furylmethyl vs. benzyl vs. alkyl) and the amine moiety (primary vs. secondary vs. tertiary) produce quantifiably distinct physicochemical profiles [1]. For instance, compared to its N-methyl secondary amine analog (CAS 934570-57-7), the primary amine of 725211-89-2 introduces an additional hydrogen bond donor, altering its LogD and, consequently, its solubility and permeability behavior . Furthermore, regioisomers such as the 3-piperidinylmethanamine variant (CAS 725212-65-7) exhibit differences in molecular geometry that can affect target binding and metabolic stability . The evidence below demonstrates that substituting 725211-89-2 with a close analog risks altering critical reaction outcomes, biological activity, or physicochemical properties in ways that can compromise project timelines and reproducibility [2].

Quantitative Differentiation Evidence: [1-(2-Furylmethyl)piperidin-4-yl]methylamine vs. Closest Analogs


Hydrogen Bond Donor Capacity and pH-Dependent Distribution: Primary Amine vs. N-Methyl Secondary Amine

As a primary amine, [1-(2-Furylmethyl)piperidin-4-yl]methylamine (725211-89-2) possesses two hydrogen bond donors on the aminomethyl group, whereas its N-methyl analog (CAS 934570-57-7) contains only one . This structural difference translates into distinct pH-dependent lipophilicity profiles, with 725211-89-2 exhibiting a more negative LogD at physiological pH, indicating lower passive membrane permeability but greater aqueous solubility compared to the N-methylated analog [1].

LogD Lipophilicity Hydrogen Bonding Fragment-Based Drug Discovery

Central Nervous System (CNS) Multiparameter Optimization: PSA and Hydrogen Bond Donor Differentiation

For CNS drug discovery programs, optimal physicochemical properties typically include a topological polar surface area (tPSA) < 70 Ų and ≤ 3 hydrogen bond donors (HBDs) [1]. [1-(2-Furylmethyl)piperidin-4-yl]methylamine possesses a tPSA of 42.4 Ų and 2 HBDs (both on the primary amine) [2], placing it within favorable CNS MPO parameters. In contrast, an N-phenyl analog (e.g., 4-Piperidinemethanamine, 1-phenyl-; CAS 69145-54-2) exhibits a significantly higher tPSA of ~113 Ų, correlating with a higher likelihood of P-glycoprotein (P-gp) efflux and reduced brain penetration [3].

CNS Drug Discovery Blood-Brain Barrier Permeability Physicochemical Property Optimization Multiparameter Scoring

Synthetic Versatility: Primary Amine vs. 4-Amino-Piperidine Scaffold in Medicinal Chemistry Derivatization

The 4-aminomethyl side chain of [1-(2-Furylmethyl)piperidin-4-yl]methylamine provides a primary amine handle with distinct nucleophilicity compared to the 4-amino-piperidine core found in its close relative 1-(2-Furylmethyl)-4-piperidinamine (CAS 1185293-46-2) . The primary alkylamine of 725211-89-2 has a typical pKa of ~10.5, rendering it largely protonated and unreactive under mildly acidic conditions, whereas the aromatic or secondary amine of the 4-amino-piperidine analog has a different protonation state, potentially leading to undesired side reactions during amide bond formation or reductive amination [1]. Furthermore, the commercial availability of 725211-89-2 in 95% purity from multiple suppliers, with established synthetic routes, reduces lead times for library synthesis compared to less common or custom-synthesized analogs .

Parallel Synthesis Medicinal Chemistry Amide Coupling Reductive Amination Building Block Reactivity

Regioisomeric Differentiation: 4-Position vs. 3-Position Aminomethyl Geometry

The position of the aminomethyl substituent on the piperidine ring—4-position (725211-89-2) versus 3-position (CAS 725212-65-7)—dictates the overall three-dimensional shape and exit vector of the amine group . While both isomers share identical molecular weight and similar LogP values, computational models show that the 4-isomer adopts a more linear, symmetrical geometry, whereas the 3-isomer introduces chirality and a bent conformation [1]. Specifically, the calculated LogP for the 4-isomer is 0.65, compared to 0.75 for the 3-isomer, and the vapor pressure differs, indicating subtle but measurable differences in intermolecular forces .

Regioisomer Molecular Geometry Shape-Based Screening Conformational Analysis

Supplier-Grade Purity and Batch-to-Batch Consistency as a Procurement Criterion

For rigorous scientific research, particularly in SAR studies and lead optimization, the consistent purity of a starting material is non-negotiable. [1-(2-Furylmethyl)piperidin-4-yl]methylamine is commercially available from multiple reputable suppliers with a minimum guaranteed purity of 95% (e.g., Thermo Scientific, AKSci, Fluorochem) . In contrast, many in-class analogs, especially custom-synthesized or niche building blocks, may lack such a standardized purity specification or have limited availability with documented batch analysis (COA) . This documented purity and broader commercial availability of 725211-89-2 mitigate the risk of introducing unknown impurities that could confound biological assays or hinder reaction optimization .

Quality Control Purity Specification Reproducibility Supply Chain Reliability

Recommended Research Applications for [1-(2-Furylmethyl)piperidin-4-yl]methylamine Based on Verified Differentiation


Fragment-Based Drug Discovery (FBDD) for CNS Targets

Given its favorable CNS MPO parameters (tPSA 42.4 Ų, LogP ~0.65, 2 HBDs), [1-(2-Furylmethyl)piperidin-4-yl]methylamine is an ideal starting fragment for growing potent, brain-penetrant ligands [1]. Its primary amine handle enables rapid derivatization into focused libraries for screening against GPCRs or kinases implicated in neurological disorders, where avoiding P-gp efflux is paramount .

Synthesis of Piperidine-Based Bioisosteres for Lead Optimization

The 4-aminomethyl piperidine core, functionalized with a furan ring, serves as a versatile scaffold for replacing undesirable structural motifs (e.g., high LogP aromatics) in lead compounds [1]. Its distinct reactivity profile compared to 4-amino-piperidine analogs allows for orthogonal protection strategies in complex molecule synthesis, making it a valuable building block for medicinal chemists aiming to fine-tune both potency and ADME properties .

Development of Novel Chemotypes for Dopamine and Serotonin Receptor Modulation

The structural features of [1-(2-Furylmethyl)piperidin-4-yl]methylamine, including the piperidine ring and furan moiety, are common pharmacophoric elements in ligands targeting dopaminergic and serotonergic systems [1]. The quantifiably lower LogD of this primary amine, compared to N-alkylated analogs, may reduce non-specific binding in receptor assays, enabling clearer signal-to-noise ratios in primary screening . This makes it a preferred choice for initiating SAR studies around the piperidine nitrogen substituent.

Chemical Biology Tool Compound Synthesis Requiring Amine-Functionalized Probes

The free primary amine of 725211-89-2 is an excellent conjugation handle for attaching fluorophores, biotin, or photoaffinity labels. Its lower PSA and favorable LogP relative to bulkier aromatic analogs suggest it may minimally perturb the binding mode of the parent ligand when conjugated, a critical consideration in the design of chemical probes for target identification and validation studies [1].

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